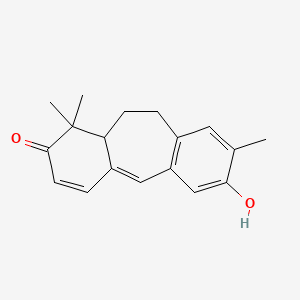![molecular formula C16H14O5 B11756656 (3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system with hydroxyl groups and a dihydroxyphenylmethyl substituent. Its unique chemical properties make it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable benzopyran derivative with a dihydroxybenzaldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered pharmacological properties.
Aplicaciones Científicas De Investigación
(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. It may target specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one: can be compared with other similar compounds, such as:
Flavonoids: These compounds share a similar benzopyran ring system and exhibit antioxidant properties.
Isoflavones: Structurally related to flavonoids, isoflavones also possess hydroxyl groups and are studied for their estrogenic activity.
Coumarins: These compounds have a benzopyranone structure and are known for their anticoagulant properties.
The uniqueness of This compound lies in its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14O5 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2/t10-/m0/s1 |
Clave InChI |
KCUXSQJYIWEGRG-JTQLQIEISA-N |
SMILES isomérico |
C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O |
SMILES canónico |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)

![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
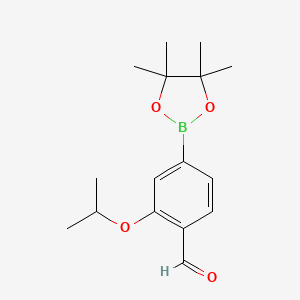
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)
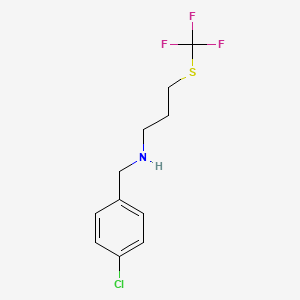
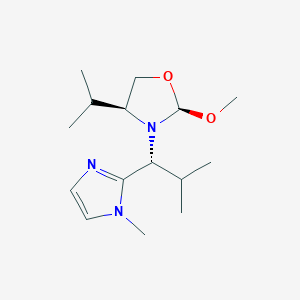
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)
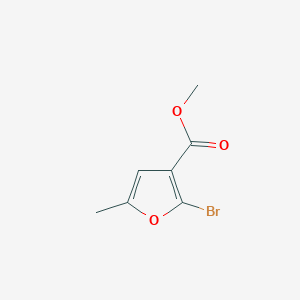
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
